molecular formula C23H15FN2O5S B12934028 4-[(E)-[3-(2-fluoroanilino)-4-oxonaphthalen-1-ylidene]amino]sulfonylbenzoic acid

4-[(E)-[3-(2-fluoroanilino)-4-oxonaphthalen-1-ylidene]amino]sulfonylbenzoic acid

Cat. No.: B12934028
M. Wt: 450.4 g/mol
InChI Key: LWAKZCIYRXJCJV-LHLOQNFPSA-N
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Description

4-(N-(3-((2-Fluorophenyl)amino)-4-oxonaphthalen-1(4H)-ylidene)sulfamoyl)benzoic acid is a complex organic compound that features a combination of aromatic rings, a fluorine atom, and a sulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(N-(3-((2-Fluorophenyl)amino)-4-oxonaphthalen-1(4H)-ylidene)sulfamoyl)benzoic acid typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Naphthalene Derivative: The initial step involves the synthesis of a naphthalene derivative through a Friedel-Crafts acylation reaction.

    Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced via a nucleophilic aromatic substitution reaction.

    Formation of the Sulfonamide Linkage: The sulfonamide linkage is formed by reacting the intermediate with a sulfonyl chloride.

    Final Coupling: The final step involves coupling the intermediate with benzoic acid under acidic or basic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.

Chemical Reactions Analysis

Types of Reactions

4-(N-(3-((2-Fluorophenyl)amino)-4-oxonaphthalen-1(4H)-ylidene)sulfamoyl)benzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce amines or alcohols.

Scientific Research Applications

4-(N-(3-((2-Fluorophenyl)amino)-4-oxonaphthalen-1(4H)-ylidene)sulfamoyl)benzoic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of advanced materials, such as polymers and dyes.

Mechanism of Action

The mechanism of action of 4-(N-(3-((2-Fluorophenyl)amino)-4-oxonaphthalen-1(4H)-ylidene)sulfamoyl)benzoic acid involves its interaction with specific molecular targets. The compound may inhibit enzymes or receptors involved in disease pathways. For example, it could inhibit kinases or proteases, leading to the modulation of cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 4-(N-(3-((2-Chlorophenyl)amino)-4-oxonaphthalen-1(4H)-ylidene)sulfamoyl)benzoic acid
  • 4-(N-(3-((2-Bromophenyl)amino)-4-oxonaphthalen-1(4H)-ylidene)sulfamoyl)benzoic acid

Uniqueness

The presence of the fluorine atom in 4-(N-(3-((2-Fluorophenyl)amino)-4-oxonaphthalen-1(4H)-ylidene)sulfamoyl)benzoic acid imparts unique properties, such as increased metabolic stability and altered electronic characteristics, which can enhance its biological activity and selectivity compared to its analogs.

Properties

Molecular Formula

C23H15FN2O5S

Molecular Weight

450.4 g/mol

IUPAC Name

4-[(E)-[3-(2-fluoroanilino)-4-oxonaphthalen-1-ylidene]amino]sulfonylbenzoic acid

InChI

InChI=1S/C23H15FN2O5S/c24-18-7-3-4-8-19(18)25-21-13-20(16-5-1-2-6-17(16)22(21)27)26-32(30,31)15-11-9-14(10-12-15)23(28)29/h1-13,25H,(H,28,29)/b26-20+

InChI Key

LWAKZCIYRXJCJV-LHLOQNFPSA-N

Isomeric SMILES

C1=CC=C2C(=C1)/C(=N/S(=O)(=O)C3=CC=C(C=C3)C(=O)O)/C=C(C2=O)NC4=CC=CC=C4F

Canonical SMILES

C1=CC=C2C(=C1)C(=NS(=O)(=O)C3=CC=C(C=C3)C(=O)O)C=C(C2=O)NC4=CC=CC=C4F

Origin of Product

United States

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